2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is known for its unique structural features, which include a benzofuran ring system and a morpholine sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Dimethyl Groups: The methylation of the benzofuran ring can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be introduced through the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride.
Sulfonylation of Morpholine: The morpholine ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Coupling Reaction: The final step involves coupling the sulfonylated morpholine derivative with the benzofuran-acetamide intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide group or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).
Major Products
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced forms of the acetamide or sulfonyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its unique structure, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Functional Materials: It can be utilized in the production of materials with specific functions, such as sensors or coatings.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and the morpholine sulfonyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Lacks the morpholine sulfonyl group, which may result in different biological activities.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(morpholin-4-yl)sulfonyl]phenyl}acetamide: Similar structure but without the dimethyl groups on the morpholine ring.
Uniqueness
The presence of both the benzofuran ring and the morpholine sulfonyl group in 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide imparts unique chemical and biological properties. The dimethyl groups on the morpholine ring may enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N2O5S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H28N2O5S/c1-15-9-16(2)24-19(14-30-22(24)10-15)11-23(27)25-20-5-7-21(8-6-20)32(28,29)26-12-17(3)31-18(4)13-26/h5-10,14,17-18H,11-13H2,1-4H3,(H,25,27) |
InChI Key |
RDVANZRTHMMHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.